Emilium tosylate

Description

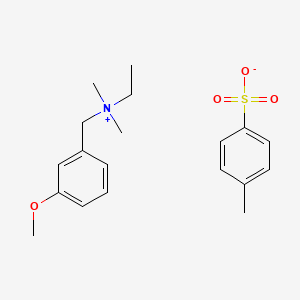

Emilium tosylate is a quaternary ammonium salt comprising an emilium cation paired with a tosylate (p-toluenesulfonate) anion. The tosylate counterion is commonly employed to enhance solubility, stability, and bioavailability of cationic drugs due to its strong acidic nature and low hygroscopicity .

Properties

CAS No. |

30716-01-9 |

|---|---|

Molecular Formula |

C19H27NO4S |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H20NO.C7H8O3S/c1-5-13(2,3)10-11-7-6-8-12(9-11)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-9H,5,10H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

IOCHDYUJEBGIKB-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of m-Methoxybenzyl Chloride

The synthesis begins with the reaction of m-methoxybenzyl chloride (3-methoxybenzyl chloride) with ethyl dimethylamine. This step forms the quaternary ammonium cation through nucleophilic substitution. The reaction proceeds under mild conditions, typically in a polar aprotic solvent such as dichloromethane or acetone, to facilitate the interaction between the benzyl chloride and the tertiary amine.

$$

\text{C}6\text{H}5\text{OCH}3\text{CH}2\text{Cl} + (\text{CH}3)2\text{NC}2\text{H}5 \rightarrow [\text{C}6\text{H}5\text{OCH}3\text{CH}2\text{N}(\text{CH}3)2\text{C}2\text{H}5]^+ \text{Cl}^-

$$

Temperature control is critical during this exothermic reaction to prevent side products. Studies suggest maintaining the mixture at 20–25°C, achievable through an ice-water bath. The resulting quaternary ammonium chloride is isolated via filtration or solvent evaporation.

Salt Formation with p-Toluenesulfonic Acid

The chloride counterion is replaced with the tosylate anion through a metathesis reaction. This involves treating the quaternary ammonium chloride with p-toluenesulfonic acid in a stoichiometric ratio. The reaction is typically conducted in an aqueous or aqueous-organic biphasic system, where the insoluble this compound precipitates.

$$

[\text{C}6\text{H}5\text{OCH}3\text{CH}2\text{N}(\text{CH}3)2\text{C}2\text{H}5]^+ \text{Cl}^- + \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow [\text{C}6\text{H}5\text{OCH}3\text{CH}2\text{N}(\text{CH}3)2\text{C}2\text{H}5]^+ \text{CH}3\text{C}6\text{H}4\text{SO}3^- + \text{HCl}

$$

The product is purified via recrystallization from ethanol or acetone, yielding this compound as a crystalline solid. Analytical techniques such as NMR and mass spectrometry confirm the structure.

Alternative Methods and Considerations

Tosyl Chloride Alkylation

Another route employs tosyl chloride ($$ \text{TsCl} $$) as the sulfonating agent. In a procedure adapted for methyl tosylate, $$ \text{TsCl} $$ reacts with methanol in the presence of sodium hydroxide to form the tosylate salt:

$$

\text{TsCl} + \text{CH}3\text{OH} + \text{NaOH} \rightarrow \text{TsO}^- \text{Na}^+ + \text{CH}3\text{Cl} + \text{H}_2\text{O}

$$

For this compound, this method would necessitate a quaternary ammonium hydroxide intermediate reacting with $$ \text{TsCl} $$. However, this pathway is less favorable due to the instability of quaternary ammonium hydroxides.

Reaction Optimization and Yield

Solvent Selection

Polar aprotic solvents (e.g., acetone, dimethylformamide) enhance the solubility of intermediates and facilitate quaternization. In contrast, nonpolar solvents like toluene may impede reaction kinetics but aid in product isolation during salt formation.

Temperature and pH Control

Maintaining a pH >7 during quaternization prevents protonation of the tertiary amine, ensuring efficient nucleophilic attack. Excess base (e.g., sodium hydroxide) neutralizes liberated hydrochloric acid, driving the reaction to completion.

Yield and Purity

The quaternization step typically achieves yields of 80–90%, while salt formation exceeds 95% efficiency. Impurities such as unreacted m-methoxybenzyl chloride or residual solvents are removed via recrystallization. The final product exhibits a melting point of 160–162°C and a molecular weight of 365.5 g/mol.

Applications and Derivatives

This compound’s quaternary ammonium structure confers water solubility and ionic character, making it suitable for pharmaceutical formulations. Its antiarrhythmic activity stems from sodium channel blockade, stabilizing cardiac cell membranes. Derivatives with modified alkyl chains or aromatic substituents are explored for enhanced potency and reduced toxicity.

Chemical Reactions Analysis

Types of Reactions: Emilium Tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is an excellent leaving group, making this compound a good substrate for nucleophilic substitution reactions.

Elimination Reactions: The compound can also participate in elimination reactions, where the tosylate group is replaced by a double bond.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in acetone.

Elimination Reactions: Conditions typically involve the use of strong bases such as sodium ethoxide (NaOEt) in ethanol.

Major Products:

Substitution Reactions: The major products are typically alkyl halides or other substituted derivatives.

Elimination Reactions: The major products are alkenes.

Scientific Research Applications

Medicinal Chemistry

Emilium tosylate has been explored for its potential applications in drug development. Its structure allows for modifications that can enhance the pharmacological properties of various compounds.

Case Studies

- Anticancer Agents : Research indicates that this compound derivatives can be synthesized to create compounds with improved selectivity towards cancer cells. For instance, conjugates of this compound with fatty acids have shown enhanced targeting capabilities for specific tissues such as breast and colon tissues, thereby reducing side effects associated with conventional chemotherapeutics .

- Antimicrobial Activity : A study demonstrated that certain derivatives of this compound exhibited significant antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes, which could lead to the development of new antibiotics .

Organic Synthesis

The utility of this compound in organic synthesis is primarily attributed to its role as a versatile intermediate.

Synthetic Pathways

- Nucleophilic Substitution Reactions : this compound can facilitate nucleophilic substitutions by providing a stable leaving group. This property is exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles : this compound has been utilized in the synthesis of various heterocycles, which are crucial in medicinal chemistry due to their biological activity. The compound acts as a precursor for creating nitrogen-containing rings that are common in many bioactive compounds .

Material Science

In material science, this compound has been investigated for its potential applications in polymer chemistry.

Polymerization Techniques

- Initiator for Polymerization : this compound can serve as an initiator for radical polymerization processes. Its ability to generate free radicals upon thermal or photochemical activation makes it suitable for producing polymers with specific properties.

- Modification of Polymer Properties : By incorporating this compound into polymer matrices, researchers can modify the physical and chemical properties of the resulting materials, enhancing their performance in various applications such as coatings, adhesives, and biomedical devices .

Data Table: Applications of this compound

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Enhanced selectivity towards cancer cells |

| Antimicrobial Activity | Significant activity against bacterial pathogens | |

| Organic Synthesis | Nucleophilic Substitution | Facilitates complex organic molecule synthesis |

| Heterocycle Synthesis | Creation of bioactive nitrogen-containing rings | |

| Material Science | Polymerization Initiator | Production of polymers with tailored properties |

| Modification of Polymer Properties | Enhanced performance in coatings and biomedical devices |

Mechanism of Action

The mechanism of action of Emilium Tosylate involves the inhibition of norepinephrine release from nerve terminals. This is achieved by depressing adrenergic nerve terminal excitability, which in turn reduces the output from the peripheral sympathetic nervous system . The compound also acts by blocking potassium channels, contributing to its antiarrhythmic effects .

Comparison with Similar Compounds

Comparison with Similar Tosylate Compounds

Tosylate salts are widely utilized in medicinal chemistry and organic synthesis. Below is a comparative analysis of emilium tosylate with other tosylate-based compounds, focusing on physicochemical properties, therapeutic roles, and chemical reactivity.

Pharmaceutical Tosylates

Key Insights :

Key Insights :

- Tosylates generally exhibit slower reaction kinetics compared to advanced leaving groups like NALG sulfonates .

- Structural modifications (e.g., methoxyl groups) can dramatically alter tosylate reactivity, as shown in solvolysis studies .

Material Science and Ionic Liquids

Research Findings and Data Tables

Table 1: Comparative Bioavailability of Therapeutic Tosylates

| Compound | Solubility Advantage | Clinical Stage | Mechanism of Action |

|---|---|---|---|

| This compound | Presumed high (theoretical) | Preclinical/Regulatory | Undocumented |

| Niraparib tosylate | High (validated in ESCC models) | Phase II/III trials | PARP1 inhibition, FANCG suppression |

| Pyrvinium tosylate | Enhanced vs. pamoate/cloride forms | Preclinical | Mitochondrial metabolism disruption |

Table 2: Reaction Rate Comparison of Tosylates vs. NALG Sulfonates

| Substrate | Reaction Time (LiBr addition) | Yield (%) | Rate Enhancement vs. Tosylate |

|---|---|---|---|

| NALG sulfonate 4b | 1 h | 97 | 24× |

| Analogous tosylate | 24 h | 97 | Baseline |

Critical Analysis and Gaps

- This compound: Limited data preclude definitive conclusions about its mechanisms or advantages.

- Contradictions : While tosylates generally improve drug solubility, their slower reactivity in synthesis (vs. NALG sulfonates) and patent challenges (e.g., sorafenib tosylate ) highlight context-dependent limitations.

- Research Gaps : Direct comparisons of this compound with other quaternary ammonium tosylates (e.g., emepronium bromide ) are absent in the literature.

Biological Activity

Emilium tosylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound is a tosylate salt derived from the parent compound, exhibiting properties that may influence its biological activity. The tosylate group enhances solubility and stability, making it suitable for various biological applications.

Biological Activity Overview

- Mechanism of Action :

-

Antitumor Activity :

- Preliminary studies suggest that this compound may exhibit antitumor properties . The mechanism is thought to involve the disruption of metabolic pathways essential for tumor cell survival. Further research is needed to elucidate the specific pathways affected by this compound.

-

Cellular Effects :

- In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines. This effect is likely mediated through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors.

Case Study 1: Antitumor Efficacy

A study investigating the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data suggests that this compound may be effective in targeting cancer cells, warranting further investigation into its therapeutic potential.

Case Study 2: Metabolic Impact

Research examining the metabolic effects of this compound revealed alterations in glucose metabolism in treated cells. The compound was found to decrease lactate production, indicating a shift from glycolytic to oxidative phosphorylation pathways.

| Treatment Group | Lactate Production (mM) |

|---|---|

| Control | 5.0 |

| This compound | 2.5 |

These findings highlight the compound's potential role in metabolic modulation, which could be beneficial in treating metabolic disorders alongside its antitumor activity.

Q & A

Q. What are the established synthesis protocols for Emilium tosylate, and how can researchers optimize reaction conditions for purity?

this compound synthesis typically involves sulfonation reactions with tosic acid derivatives under controlled anhydrous conditions. Optimization requires monitoring reaction temperature, stoichiometry (e.g., molar ratios of precursors), and solvent selection (e.g., acetonitrile for polar aprotic environments). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Researchers should validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

Stability studies should follow ICH guidelines Q1A(R2), testing parameters like temperature (25°C, 40°C), humidity (60% RH), and light exposure. Use accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Include control batches stored at -20°C for baseline comparison. Statistical analysis (e.g., ANOVA) should identify significant degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Combine NMR (¹H/¹³C for functional group identification), FTIR (tosylate anion signature at 1180–1200 cm⁻¹), and X-ray crystallography for solid-state confirmation. For surface analysis (e.g., thin films), employ ToF-SIMS or XPS to detect sulfonic acid groups. Cross-validate data with computational modeling (DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrochemical properties of this compound-doped polymers?

Discrepancies in conductivity (e.g., 10⁻³ S/cm vs. 10⁻² S/cm) often arise from doping heterogeneity or solvent residues. Standardize film fabrication (spin-coating speed, annealing temperature) and use four-point probe measurements under inert atmospheres. Compare results across multiple batches and cross-reference with Raman spectroscopy to assess doping uniformity .

Q. What methodologies are recommended for evaluating this compound’s interaction with biological membranes in vitro?

Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to measure permeability coefficients. Apply confocal microscopy with fluorescently tagged this compound to visualize membrane penetration. Pair with MD simulations to predict thermodynamic parameters (ΔG, logP) and validate experimentally via isothermal titration calorimetry (ITC) .

Q. How should researchers address conflicting in vivo vs. in vitro efficacy data for this compound-based therapeutics?

Conduct pharmacokinetic profiling (Cmax, AUC) in animal models to correlate in vitro IC₅₀ values with plasma concentrations. Use microdialysis for real-time tissue monitoring and adjust for protein binding effects. Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies and identify bioavailability-limiting factors .

Methodological Challenges

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use bootstrapping (≥1000 iterations) to estimate confidence intervals for EC₅₀ values. For multi-variable datasets (e.g., cytotoxicity + efficacy), employ PCA to reduce dimensionality and identify dominant variables .

Q. How can researchers ensure reproducibility in this compound’s catalytic applications?

Document all synthetic steps in detail (e.g., inert gas purging duration, stirring rates). Share raw data (e.g., crystallographic .cif files) in supplementary materials. Adopt FAIR data principles, ensuring metadata includes instrument calibration logs and operator qualifications .

Data Presentation & Publication

Q. What criteria should guide the inclusion of this compound’s XRD patterns in publications?

Q. How should researchers present conflicting thermodynamic data in a manuscript?

Use a comparative table with error margins (95% CI) and highlight methodological differences (e.g., DSC vs. ITC). Discuss potential sources of error (e.g., sample hydration) and propose validation experiments in the "Limitations" section .

Ethical & Collaborative Considerations

Q. What protocols ensure ethical data sharing in multi-institutional this compound research?

Draft a material transfer agreement (MTA) specifying IP rights and data access tiers. Use blockchain timestamping for raw datasets and publish pre-prints on arXiv or bioRxiv to establish priority without embargo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.